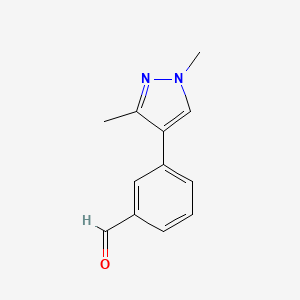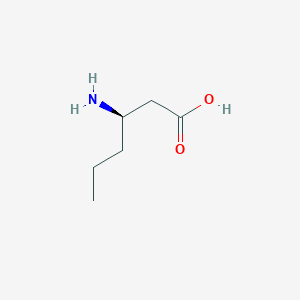
3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a benzaldehyde group attached to a pyrazole ring substituted with two methyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde typically involves the condensation of appropriate starting materials. One common method is the cyclization of hydrazine derivatives with diketones or aldehydes. For instance, the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with benzaldehyde under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of reagents and conditions can vary depending on the desired scale and application of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzoic acid.
Reduction: 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1,3-Dimethyl-1H-pyrazol-1-yl)benzoic acid
- 3-(1,3-Dimethyl-1H-pyrazol-4-yl)methanol
- 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzyl chloride
Uniqueness
3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzaldehyde group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
3-(1,3-dimethylpyrazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-9-12(7-14(2)13-9)11-5-3-4-10(6-11)8-15/h3-8H,1-2H3 |
InChI-Schlüssel |
LKRZLJHXUPDYMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1C2=CC=CC(=C2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12089029.png)

![(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12089044.png)
![7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12089052.png)
